molecular formula C31H52O4 B109352 Docosyl caffeate CAS No. 28593-92-2

Docosyl caffeate

Cat. No. B109352
CAS RN: 28593-92-2
M. Wt: 488.7 g/mol
InChI Key: GUWHMEMJBCLEBP-WJTDDFOZSA-N
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Description

Docosyl caffeate is a natural product found in Halocnemum strobilaceum, Acer triflorum, and other organisms . It has been identified as a moderate antioxidant, significant anti-inflammatory, and potent elastase inhibitor (IC50=1.4 µg/mL) .


Molecular Structure Analysis

The molecular formula of Docosyl caffeate is C31H52O4 . The IUPAC name is docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . The molecular weight is 488.7 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Docosyl caffeate include a molecular weight of 488.7 g/mol, XLogP3 of 13.3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 24 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Docosyl caffeate, a caffeic acid derivative, has shown significant bioactivity in various studies. For instance, it exhibited potent elastase inhibitory activity and moderate antioxidant activity in both DPPH and ABTS scavenging assays (Dey et al., 2009). These findings suggest its role in anti-ulcer properties of certain plants like Glycyrrhiza glabra. Similarly, research on Artemisia argyi leaves identified docosyl caffeate as one of the caffeic acid esters with moderate antioxidant activities (Lv et al., 2013).

Neuroprotective and Anti-apoptotic Effects

Docosyl caffeate has been explored for its neuroprotective effects. In a study, its derivative, 1-docosanoyl cafferate, isolated from Rhus verniciflua, showed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. This compound attenuated LPS-induced NO production and mRNA and protein expression of iNOS, suggesting its potential in neurodegenerative disease treatment (Lee et al., 2011).

Anticancer Properties

Research on various caffeate derivatives, including docosyl caffeate, has demonstrated their potential anticancer properties. For instance, studies have highlighted their ability to induce apoptosis in cancer cells, such as COLO 205 human colorectal carcinoma cells, and modulate the expression of proteins involved in apoptotic pathways (Chou et al., 2012).

Applications in Traditional Medicine

Compounds like docosyl caffeate have been isolated from traditional medicinal plants, indicating their potential role in traditional medicine applications. For example, docosyl caffeate was identified as a constituent of Ligularia duciforms, a plant used in traditional medicine (Lin et al., 2005).

Future Directions

Docosyl caffeate shows moderate antioxidant activity in DPPH and ABTS scavenging assays, it also has significant anti-inflammation activity . This suggests potential future directions in exploring its use as an antioxidant and anti-inflammatory agent.

properties

IUPAC Name

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHMEMJBCLEBP-WJTDDFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosyl caffeate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
J Lv, J Duan, B Shen, Y Yin - Chemistry of Natural Compounds, 2013 - Springer
… By comparison of the NMR and MS spectroscopic data with those reported in the literature [11], compounds 2 and 3 were identified as docosyl caffeate and octadecyl caffeate, …
Number of citations: 16 link.springer.com
S Dey, M Deepak, M Setty, P D'Souza… - Natural product …, 2009 - Taylor & Francis
… eicosanyl caffeate (1) and docosyl caffeate (2). The two compounds exhibited potent elastase inhibitory activity, with IC 50 values of 0.99 µg mL −1 and 1.4 µg mL −1 for 1 and 2, …
Number of citations: 35 www.tandfonline.com
L HE - Academic Journal of Second Military Medical …, 2010 - pesquisa.bvsalud.org
Objective: To study the anti-inflammation contents in the stems of Daphne genkwa. Methods: The anti-inflammation contents were obtained from Daphne genkwa by bio-assay guide …
Number of citations: 3 pesquisa.bvsalud.org
Q Wang, C Zhang, M Zhang… - China Journal of Chinese …, 2008 - pesquisa.bvsalud.org
OBJECTIVE To study the chemical constituents in roots and rhizomes of Ligularia duciforms. METHOD 90% ethanol extract was isolated and purified by silica gel and sephadex LH-20 …
Number of citations: 8 pesquisa.bvsalud.org
S Gibbons, KT Mathew, AI Gray - Phytochemistry, 1999 - Elsevier
… Compound (1) is therefore assigned as the new ester docosyl-3,4-dihydroxy-trans-cinnamate (docosyl caffeate). Such long-chain esters of caffeic acid are uncommon in nature, …
Number of citations: 53 www.sciencedirect.com
Y LIU, Y CHEN, D WANG, X GAO… - Chinese Journal of …, 2011 - ingentaconnect.com
… ,1-methoxyficifolinol(compound 4),docosanol(compound 5),betulinic acid(compound 6),licoricidin(compound 7),oleanolic acid(compound 8),kumatakenin(compound 9),docosyl caffeate…
Number of citations: 15 www.ingentaconnect.com
A Muhammad, G Tel-Çayan, M Öztürk… - Pharmaceutical …, 2016 - Taylor & Francis
… -hydroxy-15,16-epoxy-5β,8β,9β,10α-cleroda-3,13 (16),14-trien-18-oic acid (2), 3,4-dihydroxybenzoic acid (3), crystal of 3 (3A), vanillic acid (4), nebrodenside A (5) and docosyl caffeate (…
Number of citations: 31 www.tandfonline.com
M Formato, A Vastolo, S Piccolella, S Calabrò… - Antioxidants, 2022 - mdpi.com
… identified as eicosyl p-coumarate and docosyl caffeate, respectively. These compounds were … Eicosanyl and docosyl caffeate were isolated from Glycyrrhiza glabra and they exhibited …
Number of citations: 5 www.mdpi.com
MC Figueroa-Espinoza… - Journal of agricultural and …, 2005 - ACS Publications
… from C 22 to C 26 ( 41); mixtures of fatty esters (C 14 , C 16 , C 20 , C 22 ) of p-hydroxyphenylethanol and p-coumaryl alcohol in the pods of Piliostigma thonningii ( 42); docosyl caffeate …
Number of citations: 258 pubs.acs.org
S Wang, Z Xue, X Huang, W Ma, D Yang… - Journal of …, 2021 - Wiley Online Library
… 63 and 64 both had the characteristic fragments of m/z 163, which was found in caffeic acid (44), so they were preliminarily detected as octadecyl caffeate and docosyl caffeate, …

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